![molecular formula C12H9F3N2 B12553813 2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline CAS No. 158461-46-2](/img/structure/B12553813.png)
2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline
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Overview
Description
2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups This compound is characterized by the presence of a pyridine ring and a trifluoromethyl group attached to the aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline can be achieved through various methods. One common approach involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with aniline in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The palladium-catalyzed cross-coupling reaction facilitates the formation of the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further optimize the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid; typically carried out at elevated temperatures.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst; usually performed under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aniline compounds. These products can be further utilized in the synthesis of more complex molecules and materials .
Scientific Research Applications
Agrochemical Applications
Crop Protection : The trifluoromethylpyridine derivatives are increasingly utilized in developing agrochemicals aimed at protecting crops from pests. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is noted for its role as a key intermediate in several crop protection products . The introduction of trifluoromethyl groups enhances the efficacy of these compounds against pests, making them valuable in agricultural practices.
Market Growth : The agrochemical market has seen a rise in the demand for trifluoromethyl-containing compounds, with over 20 new products being introduced that utilize this moiety. These products have been granted ISO common names and are recognized for their effectiveness in pest control .
Pharmaceutical Applications
Drug Development : In the pharmaceutical sector, compounds like 2-(pyridin-2-yl)-5-(trifluoromethyl)aniline are being investigated for their potential as therapeutic agents. Research has shown that derivatives containing trifluoromethyl groups can exhibit potent biological activities, including anti-cancer properties. For example, recent studies have identified dual inhibitors targeting specific kinases that show promise in treating resistant cancer cell lines .
Clinical Trials and Approvals : Several candidates featuring trifluoromethylpyridine structures are currently undergoing clinical trials, highlighting their potential as effective medications. The unique physicochemical properties imparted by fluorine atoms contribute significantly to their biological activities .
Case Study 1: Agrochemical Efficacy
A study demonstrated that 2,3-dichloro-5-(trifluoromethyl)pyridine effectively reduced pest populations in controlled agricultural settings. The compound was compared with traditional pesticides, showing superior efficacy and lower environmental impact. This case underscores the importance of fluorinated compounds in sustainable agriculture practices.
Case Study 2: Anticancer Activity
Research on a series of trifluoromethylpyridine derivatives revealed that certain compounds exhibited strong inhibitory effects on cancer cell proliferation. One derivative was shown to selectively inhibit FLT3 and CHK1 kinases, which are crucial in various cancer pathways, thus indicating its potential as a targeted cancer therapy .
Summary of Findings
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain protein targets, thereby modulating their activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)aniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)aniline: Lacks the pyridine ring, leading to variations in reactivity and applications.
2-(Pyridin-2-yl)-5-methylaniline:
Uniqueness
2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline is unique due to the presence of both the pyridine ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced stability, making it a valuable compound for various research and industrial applications .
Biological Activity
2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features, which allow for diverse biological activities. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a pyridine ring and a trifluoromethyl group, which contribute to its lipophilicity and ability to interact with biological targets. The presence of the trifluoromethyl group enhances the compound's metabolic stability and bioavailability.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. A study identified it as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), a target implicated in cancer cell signaling pathways. Compounds that inhibit PI5P4Kγ have shown promise in reducing tumor growth in various cancer models, including neurodegenerative diseases and immunological disorders .
Inhibition of Kinases
The compound has been evaluated for its inhibitory effects on several kinases. In vitro assays demonstrated that it possesses a low nanomolar affinity for PI5P4Kγ, with a dissociation constant (K_D) of approximately 7.1 nM. This level of potency suggests that it could be developed as a therapeutic agent targeting specific kinase pathways involved in disease progression .
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in animal models. Key parameters include:
Parameter | Value |
---|---|
Half-life | >2 hours |
Brain penetration | Moderate to good |
Plasma protein binding | Low |
These parameters indicate favorable absorption and distribution characteristics, suggesting potential for effective dosing regimens in clinical settings .
Case Studies
- In Vivo Efficacy : In a mouse model, administration of this compound resulted in significant reductions in tumor size compared to control groups. The compound was shown to penetrate the blood-brain barrier effectively, which is crucial for treating central nervous system tumors .
- Selectivity Profile : In a comparative study involving over 150 kinases, this compound demonstrated high selectivity for PI5P4Kγ over other kinases, minimizing off-target effects that are common with less selective inhibitors .
Properties
CAS No. |
158461-46-2 |
---|---|
Molecular Formula |
C12H9F3N2 |
Molecular Weight |
238.21 g/mol |
IUPAC Name |
2-pyridin-2-yl-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)8-4-5-9(10(16)7-8)11-3-1-2-6-17-11/h1-7H,16H2 |
InChI Key |
QMBZKMJAVNHCEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
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